O-Desmethylcarvedilol
Overview
Description
O-Desmethylcarvedilol is a chemical compound . It is a member of carbazoles .
Synthesis Analysis
Carvedilol, the parent drug of O-Desmethylcarvedilol, has been synthesized through various methods. One such method involves the preparation of carvedilol by a novel design of synthesis which has improved the yield. An optimized synthesis by screening different solvents and bases was proposed .
Molecular Structure Analysis
The molecular formula of O-Desmethylcarvedilol is C23H24N2O4 .
Chemical Reactions Analysis
Carvedilol, the parent drug of O-Desmethylcarvedilol, undergoes various chemical reactions in the body. Inhibitory study indicated the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in the production of O-desmethyl carvedilol .
Physical And Chemical Properties Analysis
O-Desmethylcarvedilol has a molecular weight of 392.4 g/mol .
Scientific Research Applications
Analytical Method Development for β-blockers and Metabolites
A study developed an analytical method for analyzing β-blockers (including carvedilol) and their metabolites (like O-desmethylcarvedilol) in human urine. This method involved salting-out assisted liquid-liquid extraction and hydrophilic interaction liquid chromatography-ultraviolet detection, showing high efficiency and sensitivity for these compounds (Magiera, Kolanowska, & Baranowski, 2016).
Study on Oxidative Metabolites of Carvedilol
Research on the oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes identified O-desmethylcarvedilol as one of the oxidative metabolites. This study contributed to understanding the metabolic pathways and stereoselective oxidation of carvedilol (Fujimaki, 1994).
High-Performance Liquid Chromatographic Method for Carvedilol and Metabolites
A method was developed for the simultaneous determination of carvedilol and its O-desmethyl metabolite in human plasma. This research supports preclinical and clinical studies of carvedilol, highlighting its importance in therapeutic monitoring and pharmacokinetic studies (Eisenberg, Patterson, & Kahn, 1989).
Pharmacokinetics and Pharmacodynamics of Carvedilol
A comprehensive review on the pharmacokinetics and pharmacodynamics of carvedilol was conducted, which includes the metabolism of carvedilol into active metabolites like O-desmethylcarvedilol. This study is significant for understanding the drug's action mechanism and its clinical applications (Morgan, 1994).
Population Pharmacokinetics in Different Patient Groups
A study investigated the pharmacokinetics of carvedilol enantiomers and their metabolites, including O-desmethylcarvedilol, in healthy subjects and type-2 diabetes patients. It provided insights into how diabetes impacts the pharmacokinetics of these drugs, which is crucial for dose optimization in different patient populations (Nardotto et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993727 | |
Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethylcarvedilol | |
CAS RN |
72956-44-6 | |
Record name | Desmethylcarvedilol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYLCARVEDILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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